molecular formula C20H24O8 B14520426 Acetic acid;[4-(hydroxymethyl)-9-methoxy-5-methylbenzo[f][1]benzofuran-3-yl]methanol CAS No. 62706-52-9

Acetic acid;[4-(hydroxymethyl)-9-methoxy-5-methylbenzo[f][1]benzofuran-3-yl]methanol

Cat. No.: B14520426
CAS No.: 62706-52-9
M. Wt: 392.4 g/mol
InChI Key: SMBBSVZQNFUZPM-UHFFFAOYSA-N
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Description

Acetic acid;[4-(hydroxymethyl)-9-methoxy-5-methylbenzofbenzofuran-3-yl]methanol is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring system. One common method is the cyclization of o-hydroxyaryl ketones with aldehydes or carboxylic acids in the presence of acid catalysts . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the benzofuran core .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate chemical reactions, reducing reaction times and improving product purity .

Chemical Reactions Analysis

Types of Reactions

Benzofuran derivatives undergo various chemical reactions, including:

    Oxidation: Benzofuran compounds can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert benzofuran derivatives into dihydrobenzofurans.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzofuran derivatives can yield quinones, while reduction can produce dihydrobenzofurans .

Scientific Research Applications

Benzofuran derivatives, including acetic acid;[4-(hydroxymethyl)-9-methoxy-5-methylbenzofbenzofuran-3-yl]methanol, have numerous scientific research applications:

Mechanism of Action

The mechanism of action of benzofuran derivatives involves their interaction with specific molecular targets and pathways. For instance, some benzofuran compounds inhibit enzymes involved in DNA replication, leading to anticancer effects. Others may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;[4-(hydroxymethyl)-9-methoxy-5-methylbenzofbenzofuran-3-yl]methanol is unique due to its specific structural features, which confer distinct biological activities. Its hydroxymethyl and methoxy groups contribute to its enhanced bioavailability and therapeutic potential .

Properties

CAS No.

62706-52-9

Molecular Formula

C20H24O8

Molecular Weight

392.4 g/mol

IUPAC Name

acetic acid;[4-(hydroxymethyl)-9-methoxy-5-methylbenzo[f][1]benzofuran-3-yl]methanol

InChI

InChI=1S/C16H16O4.2C2H4O2/c1-9-4-3-5-11-13(9)12(7-18)14-10(6-17)8-20-16(14)15(11)19-2;2*1-2(3)4/h3-5,8,17-18H,6-7H2,1-2H3;2*1H3,(H,3,4)

InChI Key

SMBBSVZQNFUZPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C(=C2CO)C(=CO3)CO)OC.CC(=O)O.CC(=O)O

Origin of Product

United States

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